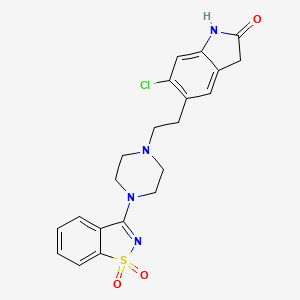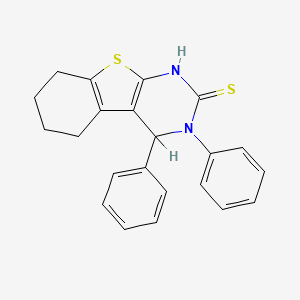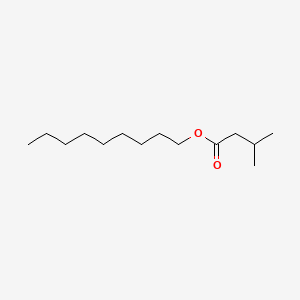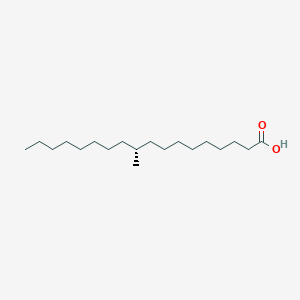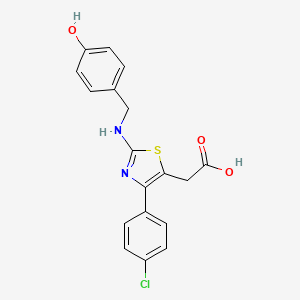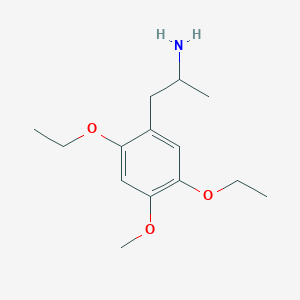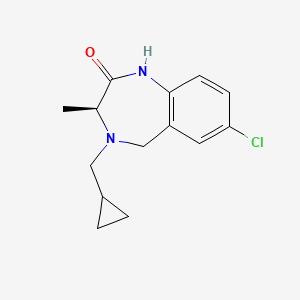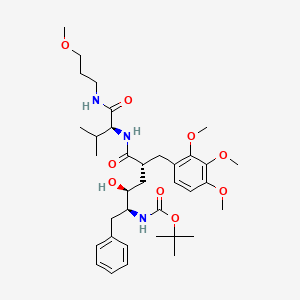
2-Oxa-6,9,15-triazahexadecan-16-oic acid, 13-hydroxy-8-(1-methylethyl)-7,10-dioxo-14-(phenylmethyl)-11-((2,3,4-trimethoxyphenyl)methyl)-,1,1-dimethylethyl ester, (8S-(8R*,11S*,13R*,14R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-6,9,15-triazahexadecan-16-oic acid, 13-hydroxy-8-(1-methylethyl)-7,10-dioxo-14-(phenylmethyl)-11-((2,3,4-trimethoxyphenyl)methyl)-,1,1-dimethylethyl ester, (8S-(8R*,11S*,13R*,14R*))- is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents. Common synthetic routes may include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.
特性
CAS番号 |
178047-86-4 |
|---|---|
分子式 |
C36H55N3O9 |
分子量 |
673.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate |
InChI |
InChI=1S/C36H55N3O9/c1-23(2)30(34(42)37-18-13-19-44-6)39-33(41)26(21-25-16-17-29(45-7)32(47-9)31(25)46-8)22-28(40)27(20-24-14-11-10-12-15-24)38-35(43)48-36(3,4)5/h10-12,14-17,23,26-28,30,40H,13,18-22H2,1-9H3,(H,37,42)(H,38,43)(H,39,41)/t26-,27+,28+,30+/m1/s1 |
InChIキー |
DWOMOTUAJLXZBO-KGVZJERPSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCCCOC)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)C(C(=O)NCCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


